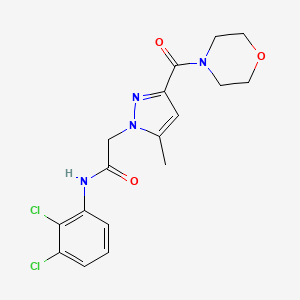
N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18Cl2N4O3 and its molecular weight is 397.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Coordination Complexes and Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, constructed from pyrazole-acetamide derivatives, exhibit significant antioxidant activity. The research highlights the impact of hydrogen bonding on self-assembly processes, demonstrating the potential of pyrazole-acetamide derivatives in synthesizing coordination complexes with promising antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Anticonvulsant Activities
Antimicrobial Evaluation : Pyrazolyl-quinazolin-4(3H)-ones, featuring components structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in inhibiting bacterial and fungal growth, indicating the potential use of related pyrazole-acetamide derivatives in developing new antimicrobial agents (Patel et al., 2012).
Anticonvulsant Activity : Derivatives similar to the compound of interest have been investigated for their potential anticonvulsant effects. While not all synthesized compounds showed significant activity, the research provides a basis for further exploration of pyrazole-acetamide derivatives in the development of anticonvulsant therapies (El Kayal et al., 2022).
Molecular Interaction Studies
- Molecular Interaction with CB1 Receptor : Analogs of diaryl dihydropyrazole-3-carboxamides have been synthesized and evaluated for their interaction with the CB1 receptor, demonstrating significant body weight reduction in vivo due to CB1 antagonistic activity. This research suggests the utility of pyrazole-acetamide derivatives in studying receptor interactions and developing potential treatments for obesity (Srivastava et al., 2007).
Nonlinear Optical Properties
- Nonlinear Optical Properties : Theoretical investigations into the nonlinear optical properties of crystalline structures similar to the compound of interest have been conducted. These studies aim to understand the linear and nonlinear optical behavior of such compounds, potentially making them good candidates for photonic devices, optical switches, and modulators (Castro et al., 2017).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O3/c1-11-9-14(17(25)22-5-7-26-8-6-22)21-23(11)10-15(24)20-13-4-2-3-12(18)16(13)19/h2-4,9H,5-8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUNZZPMZYULSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
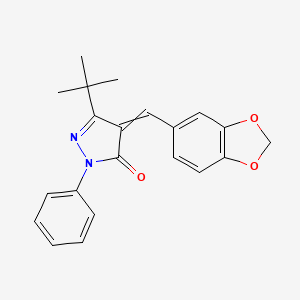
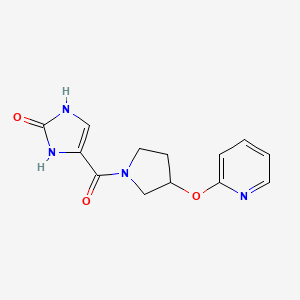
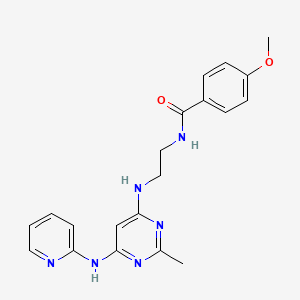
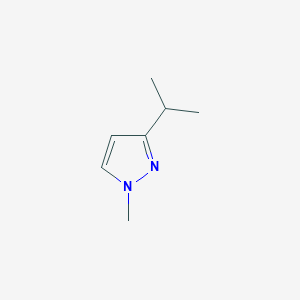



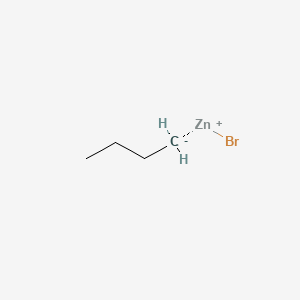
![4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2807049.png)
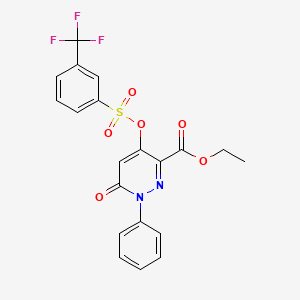
![2-(2-chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2807052.png)
![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)
![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methoxyethan-1-one](/img/structure/B2807055.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
